L-Homocysteine-d4: A Technical Guide for Researchers and Drug Development Professionals
L-Homocysteine-d4: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties and applications of L-Homocysteine-d4, a critical tool for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a stable isotope-labeled internal standard for the accurate quantification of L-homocysteine in biological matrices.
Introduction to L-Homocysteine and the Role of its Deuterated Analog
L-homocysteine is a sulfur-containing amino acid that serves as a key intermediate in methionine metabolism.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases.[1][2] This is attributed to homocysteine's ability to promote the proliferation of vascular smooth muscle cells and increase cholesterol synthesis, contributing to atherosclerosis.[2] Furthermore, research has linked hyperhomocysteinemia to adverse pregnancy outcomes.[1] Given its clinical significance, the precise and accurate measurement of homocysteine concentrations in biological samples is paramount for both research and diagnostic purposes.[3]
L-Homocysteine-d4 is a deuterated analog of L-homocysteine. In this molecule, four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[4][5] This isotopic labeling imparts a higher molecular weight to the molecule without significantly altering its chemical properties.[6] This characteristic makes L-Homocysteine-d4 an ideal internal standard for quantitative analysis by mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] When used as an internal standard, L-Homocysteine-d4 is added to a biological sample at a known concentration at the beginning of the sample preparation process. It experiences the same sample processing variations as the endogenous, unlabeled homocysteine. By comparing the MS signal of the analyte to the signal of the internal standard, researchers can correct for variations in sample extraction, derivatization, and instrument response, leading to highly accurate and precise quantification.[8]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of L-Homocysteine-d4 is essential for its effective use in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4H5D4NO2S | [4] |
| Molecular Weight | 139.21 g/mol | [4][9][10] |
| Exact Mass | 139.06050669 Da | [10] |
| CAS Number | 331665-12-4 | [4] |
| Synonyms | Homocysteine-d4; (S)-2-Amino-4-mercaptobutanoic Acid-d4; (S)-Homocysteine-d4 | [4] |
| Appearance | Off-White Solid | [4] |
| Purity | ≥95% (HPLC) | [5] |
| Storage Temperature | -20°C | [5] |
Application in Quantitative Bioanalysis: A Methodological Overview
The primary application of L-Homocysteine-d4 is as an internal standard for the quantification of total homocysteine in biological matrices, most commonly plasma or serum.[7][11] In biological systems, homocysteine exists in various forms: free, protein-bound, and as disulfides (homocystine and mixed disulfides).[12] To measure total homocysteine, all forms must be reduced to the free thiol form prior to analysis.[12]
Experimental Workflow for Total Homocysteine Quantification by LC-MS/MS
The following protocol outlines a typical workflow for the quantification of total homocysteine in human plasma using L-Homocysteine-d4 as an internal standard. This method is based on established protocols and demonstrates the critical role of the deuterated standard.[11][12][13]
Caption: Workflow for Total Homocysteine Quantification.
Step-by-Step Protocol
I. Sample Preparation:
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma or serum sample.[11]
-
Internal Standard Spiking: To this, add 20 µL of a known concentration of L-Homocysteine-d4 solution.[11] The use of a deuterated internal standard like d8-homocystine which is then reduced to d4-homocysteine is also a common practice.[11][14]
-
Reduction: Add 20 µL of a reducing agent, such as DL-dithiothreitol (DTT) solution, to the mixture. This step is crucial for converting all oxidized forms of homocysteine to their free thiol form.[11]
-
Incubation: Incubate the sample at 35°C for 15 minutes to ensure complete reduction.[11]
-
Protein Precipitation: Add 200 µL of cold methanol to precipitate the plasma proteins.[11]
-
Centrifugation: Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the free homocysteine and L-Homocysteine-d4, to a clean vial for LC-MS/MS analysis.[11]
II. LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 1-5 µL) of the supernatant onto a UHPLC system.[12]
-
Chromatographic Separation: The homocysteine and L-Homocysteine-d4 are separated from other sample components on a suitable analytical column.
-
Mass Spectrometric Detection: The eluent from the column is introduced into a tandem mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both homocysteine and L-Homocysteine-d4.[11]
-
Quantification: The peak area of the endogenous homocysteine is normalized to the peak area of the L-Homocysteine-d4 internal standard. This ratio is then used to determine the concentration of homocysteine in the original sample by comparing it to a calibration curve prepared with known concentrations of homocysteine.
Conclusion
L-Homocysteine-d4 is an indispensable tool for researchers and clinicians who require accurate and precise measurement of homocysteine levels. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to effectively mimic the behavior of endogenous homocysteine during sample preparation and analysis. The use of L-Homocysteine-d4 as an internal standard in LC-MS/MS assays significantly enhances the reliability and robustness of the quantification, which is critical for studies investigating the role of homocysteine in various diseases and for clinical diagnostic applications.
References
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ResearchGate. Homocysteine – what is it good for? Available from: [Link].
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National Institutes of Health. Role of homocysteine in the development of cardiovascular disease. Available from: [Link].
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National Institutes of Health. d4-Homocysteine. PubChem. Available from: [Link].
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National Institutes of Health. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. Available from: [Link].
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CAS Common Chemistry. L-Homocysteine. Available from: [Link].
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PubMed. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma. Available from: [Link].
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PubMed. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS. Available from: [Link].
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SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link].
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Future Science. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available from: [Link].
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